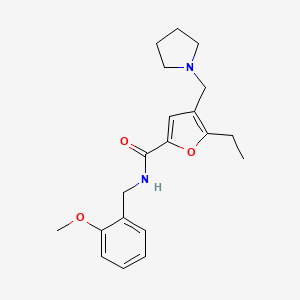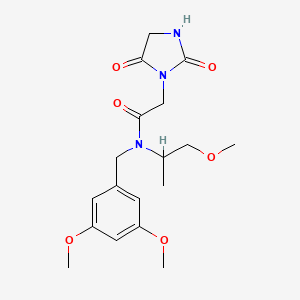
5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 2MEB or 2-Methoxy-N-(2-methylbenzyl)-4-(1-pyrrolidinylmethyl)-5-ethyl-2-furamide.
Wirkmechanismus
The exact mechanism of action of 5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide is not fully understood. However, it has been suggested that this compound acts as a sigma-1 receptor agonist. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including ion channels, neurotransmitter transporters, and enzymes.
Biochemical and Physiological Effects:
5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has been shown to have various biochemical and physiological effects. In animal models, this compound has been found to have anxiolytic and antidepressant-like effects. It has also been shown to enhance the release of dopamine and serotonin in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of the sigma-1 receptor in various physiological processes.
One of the limitations of using this compound in lab experiments is its relatively recent discovery. As a result, there is limited information available on its pharmacological properties and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide. One direction is to further investigate its potential as an anxiolytic and antidepressant agent. Another direction is to study its potential as a neuroprotective agent, as the sigma-1 receptor has been implicated in various neurodegenerative diseases.
Conclusion:
In conclusion, 5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide is a novel synthetic compound that has potential applications in various fields of scientific research. Its high affinity for the sigma-1 receptor makes it a useful tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand its pharmacological properties and potential applications.
Synthesemethoden
The synthesis of 5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide involves the reaction of 2-methoxybenzyl chloride with 1-pyrrolidinylmethanamine in the presence of sodium hydroxide. The resulting product is then reacted with 5-ethyl-2-furoic acid in the presence of thionyl chloride to form the final product. This synthesis method was first reported in a research article published in 2011.
Wissenschaftliche Forschungsanwendungen
5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has potential applications in various fields of scientific research. One of the primary applications is in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to enhance the release of dopamine and serotonin in the brain, which are neurotransmitters associated with mood regulation.
Another potential application of 5-ethyl-N-(2-methoxybenzyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide is in the field of drug discovery. This compound has been found to have a high affinity for the sigma-1 receptor, which is a target for various drugs. The sigma-1 receptor is involved in various physiological processes, including pain perception, mood regulation, and neuroprotection.
Eigenschaften
IUPAC Name |
5-ethyl-N-[(2-methoxyphenyl)methyl]-4-(pyrrolidin-1-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-17-16(14-22-10-6-7-11-22)12-19(25-17)20(23)21-13-15-8-4-5-9-18(15)24-2/h4-5,8-9,12H,3,6-7,10-11,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYJIDOAKGYRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)NCC2=CC=CC=C2OC)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B5905513.png)
![(5-{[(2-fluorobenzyl)(2-methoxyethyl)amino]methyl}-2-furyl)methanol](/img/structure/B5905522.png)
![(2,1,3-benzothiadiazol-4-ylmethyl)methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amine](/img/structure/B5905542.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]ethanamine](/img/structure/B5905546.png)
![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B5905550.png)

![1-benzoyl-4-[(5-ethylpyridin-2-yl)methyl]piperazine](/img/structure/B5905560.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-indol-3-yl)-N-methylacetamide](/img/structure/B5905563.png)
![N-cyclopropyl-2-(4-propionylphenoxy)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5905568.png)
![N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-3-(propionylamino)benzamide](/img/structure/B5905583.png)
![3-[benzyl(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]propanamide](/img/structure/B5905595.png)
![(2S)-1-{[4-(butyrylamino)phenyl]acetyl}pyrrolidine-2-carboxamide](/img/structure/B5905600.png)
![4-[(4,6-dimethylquinolin-2-yl)amino]butan-1-ol](/img/structure/B5905601.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyrimidin-2-amine](/img/structure/B5905606.png)